molecular formula C7H8N2O2 B1395783 3,5-Dimethylpyrazine-2-carboxylic acid CAS No. 946493-27-2

3,5-Dimethylpyrazine-2-carboxylic acid

Cat. No.: B1395783
CAS No.: 946493-27-2
M. Wt: 152.15 g/mol
InChI Key: QBTHZBYYZUTCNC-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazine-2-carboxylic acid: is an organic compound with the molecular formula C7H8N2O2 It belongs to the class of pyrazine derivatives, which are known for their aromatic heterocyclic structure containing nitrogen atoms at positions 1 and 4

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylpyrazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Selenium dioxide and silver nitrate are commonly used oxidizing agents.

    Reduction: Specific reducing agents and conditions for this compound are less documented but can involve standard reduction protocols for carboxylic acids.

    Substitution: Substitution reactions can occur at the methyl groups or the carboxylic acid group, depending on the reagents and conditions used.

Major Products: The major products formed from these reactions include various substituted pyrazines and carboxylic acid derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3,5-Dimethylpyrazine-2-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations, including oxidation and conjugation with glucuronides or sulfates . These transformations can affect its bioavailability and activity. The specific molecular targets and pathways involved in its action are still under investigation.

Properties

IUPAC Name

3,5-dimethylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-3-8-6(7(10)11)5(2)9-4/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTHZBYYZUTCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700239
Record name 3,5-Dimethylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946493-27-2
Record name 3,5-Dimethylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens to the flavor compound 2,3,5-trimethylpyrazine after we consume it in coffee?

A1: Research suggests that when you drink coffee containing 2,3,5-trimethylpyrazine, your body metabolizes it into several compounds. One of the major metabolites detected in urine after coffee consumption is 3,5-dimethylpyrazine-2-carboxylic acid. [] This means your body chemically modifies the original flavor compound, likely affecting how it's processed and eventually eliminated.

Q2: How did the researchers identify and measure this compound in urine?

A2: The researchers used a combination of techniques to identify and quantify the metabolites of 2,3,5-trimethylpyrazine. They first synthesized putative metabolites, including this compound, and characterized them using nuclear magnetic resonance and mass spectroscopy. These synthesized compounds served as standards for comparison. Then, they analyzed urine samples from coffee drinkers using a technique called stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectroscopy (SIDA-UHPLC–MS/MS). This highly sensitive method allowed them to specifically detect and measure the levels of this compound in the urine samples. []

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